HA127-133 (WTGVAQD) vs. HA123-138: Qualitative Immunogenicity Contrast in H-2Ab Mice
In a direct head‑to‑head comparison, the 18‑mer hybrid peptide 46F/HA127‑133/54A—bearing the WTGVAQD sequence—induced significant T‑cell responses and HA127‑133‑specific antibodies in H‑2Ab mice, whereas the longer peptide HA123‑138, which includes the HA127‑133 core, generated no detectable immune response in the same murine strain [1]. This result demonstrates that flanking residues and the precise epitope boundaries critically determine immunogenicity, and that the WTGVAQD sequence is necessary but not sufficient in an arbitrary peptide context.
| Evidence Dimension | Immunogenicity (T‑cell and antibody response) in H‑2Ab mice |
|---|---|
| Target Compound Data | 46F/HA127‑133/54A (18‑mer hybrid bearing WTGVAQD): significant T‑cell responses and HA127‑133‑specific antibodies [1] |
| Comparator Or Baseline | HA123‑138 peptide (including HA127‑133 core): no detectable immune responses [1] |
| Quantified Difference | Qualitative difference: robust immune response vs. undetectable response |
| Conditions | In vivo immunization of H‑2Ab mice; readout by T‑cell proliferation and antibody assays |
Why This Matters
For researchers designing peptide‑based influenza vaccines or studying MHC‑restricted epitopes, this comparison establishes that the exact WTGVAQD sequence, in a permissive molecular context, is immunologically active, whereas a longer, overlapping peptide is not—making substitution with other HA‑derived fragments a high‑risk choice without functional validation.
- [1] Matsuki N, Ogasawara K, Takami K, Namba K, Takahashi A, Fukui Y, Sasazuki T, Iwabuchi K, Good RA, Onoé K. Prevention of infection of influenza virus in DQ6 mice, a human model, by a peptide vaccine prepared according to the cassette theory. Vaccine. 1999 Mar 5;17(9-10):1161-8. doi: 10.1016/s0264-410x(98)00336-3. (Direct comparison of 46F/HA127-133/54A vs. HA123-138). View Source
